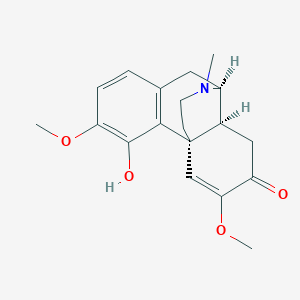

Isosinomenine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H23NO4 |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

(1S,9S,10S)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraen-12-one |

InChI |

InChI=1S/C19H23NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,10,12-13,22H,6-9H2,1-3H3/t12-,13+,19-/m1/s1 |

InChI Key |

OWDQPILTDJLGCN-QHRIQVFBSA-N |

Isomeric SMILES |

CN1CC[C@@]23C=C(C(=O)C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC |

Canonical SMILES |

CN1CCC23C=C(C(=O)CC2C1CC4=C3C(=C(C=C4)OC)O)OC |

Synonyms |

milonine |

Origin of Product |

United States |

Phytochemistry and Isolation Methodologies for Isosinomenine

Botanical Sources and Biodiversity Research

Isosinomenine Occurrence in Sinomenium acutum (Thunb.) Rehd. et Wils. (Menispermaceae)

This compound is a recognized alkaloid found within the plant species Sinomenium acutum (Thunb.) Rehd. et Wils., which belongs to the Menispermaceae family. tandfonline.comresearchgate.netresearchgate.net This climbing plant, native to Asia, has a long history of use in traditional Chinese medicine. chemfaces.comscispace.com Phytochemical investigations have consistently identified the presence of this compound in the stems of S. acutum. tandfonline.comresearchgate.net The plant is a rich source of various alkaloids, with sinomenine (B1681799) being the most abundant and extensively studied. tandfonline.comscispace.comnih.gov this compound, while also present, is considered one of the many alkaloids contributing to the complex chemical profile of this medicinal plant. vdoc.pubmdpi.com

Geographic and Genetic Diversity Studies of Source Plants

Sinomenium acutum exhibits a broad geographical distribution across subtropical China, primarily in mountainous regions such as the Qinling, Daba, Dalou, and Xuefeng Mountains. researchgate.net This wide distribution has prompted research into the genetic diversity of the species. Studies using chloroplast DNA markers have revealed a high level of genetic variation within populations of S. acutum, suggesting significant gene flow. researchgate.netbvsalud.orgnih.gov

Research has identified multiple haplotypes within the species, with some being shared across different geographical populations while others are unique to specific regions. researchgate.netbvsalud.orgnih.govbiorxiv.org For instance, a study identified 14 distinct haplotypes in samples collected from four major mountain ranges in China. researchgate.netbvsalud.orgnih.gov Despite the high genetic diversity within populations, the genetic differentiation among them is relatively low. researchgate.netbvsalud.orgnih.gov This pattern suggests a history of frequent gene flow, potentially facilitated by factors like insect pollination and bird-mediated seed dispersal. researchgate.net Such genetic studies are crucial for understanding the evolutionary history of S. acutum and for developing conservation strategies for this medicinally important plant, which has faced overharvesting. researchgate.netbvsalud.orgnih.gov

Co-occurrence with Other Alkaloids (e.g., Sinomenine, Sinoacutine (B192404), Stepharine, Magnoflorine)

This compound does not occur in isolation within Sinomenium acutum. It is part of a complex mixture of alkaloids. The most prominent of these is sinomenine, which is often considered the main active component of the plant. tandfonline.comscispace.com Numerous phytochemical studies have documented the co-occurrence of this compound with a variety of other alkaloids.

These co-occurring alkaloids include, but are not limited to:

Sinomenine: A morphinane alkaloid and the major alkaloid in S. acutum. chemfaces.comnih.govnih.gov

Sinoacutine: Another morphinane alkaloid frequently isolated alongside sinomenine and this compound. tandfonline.comscispace.comnih.gov

Stepharine: An aporphine (B1220529) alkaloid also found in the chemical makeup of the plant. tandfonline.comresearchgate.net

Magnoflorine: A quaternary aporphine alkaloid that is also a constituent of S. acutum. chemfaces.comscispace.com

The table below provides a summary of some of the alkaloids that co-occur with this compound in Sinomenium acutum.

| Alkaloid | Structural Class | Reference |

| Sinomenine | Morphinane | chemfaces.comnih.govnih.gov |

| Sinoacutine | Morphinane | tandfonline.comscispace.comnih.gov |

| Stepharine | Aporphine | tandfonline.comresearchgate.net |

| Magnoflorine | Aporphine | chemfaces.comscispace.com |

| Acutumine | Morphinane | nih.gov |

| Michelalbine | scispace.com | |

| Tuduranine | vdoc.pub | |

| Disinomenine | Morphinane | vdoc.pub |

This complex alkaloidal profile underscores the importance of selective isolation techniques to obtain pure this compound for further research.

Advanced Isolation and Purification Techniques

The isolation and purification of this compound from the complex matrix of Sinomenium acutum requires sophisticated separation methods. Chromatographic techniques are central to this process.

Chromatographic Methods for Alkaloid Separation

Chromatography is a fundamental technique for separating the components of a mixture. libretexts.org In the context of natural product chemistry, various chromatographic methods are employed to isolate specific compounds like this compound from plant extracts. These methods exploit differences in the physical and chemical properties of the individual alkaloids, such as their polarity, size, and charge, to achieve separation. libretexts.org Techniques like thin-layer chromatography (TLC) and column chromatography are often used for initial separation and analysis. researchgate.net For the challenging task of separating structurally similar alkaloids, more advanced techniques are necessary.

Preparative Liquid Chromatography Applications

Preparative liquid chromatography (Prep LC) is a powerful technique used to isolate and purify specific compounds from a mixture in sufficient quantities for further study. phenomenex.comwelch-us.comwaters.com Unlike analytical chromatography, which focuses on identifying and quantifying compounds, the primary goal of Prep LC is to obtain a high-purity isolate. phenomenex.comwaters.com

The process typically involves scaling up a successful analytical separation to a larger column with a higher loading capacity. phenomenex.com The selection of the appropriate stationary phase (the solid support in the column) and mobile phase (the solvent that moves through the column) is critical for achieving effective separation of the target alkaloid, this compound, from other co-occurring compounds. waters.comchromatographyonline.com

In the isolation of alkaloids from Sinomenium acutum, reversed-phase chromatography is a commonly used mode of separation. waters.com This technique utilizes a nonpolar stationary phase and a polar mobile phase. By carefully controlling the composition of the mobile phase, often through a gradient elution where the solvent strength is changed over time, a high degree of separation can be achieved for the various alkaloids present in the extract, including this compound. mdpi.comlcms.cz The separated compounds are then detected as they elute from the column and collected in fractions, leading to the isolation of the purified compound. welch-us.com

Counter-Current Chromatography Approaches

Counter-current chromatography (CCC) is a sophisticated liquid-liquid partition chromatography technique that operates without a solid support matrix. wikipedia.orgmdpi.com This method circumvents common issues associated with conventional column chromatography, such as the irreversible adsorption of the analyte to the solid support, which can lead to sample loss and low recovery rates. wikipedia.orgmdpi.com The principle of CCC relies on the differential partitioning of solutes between two immiscible liquid phases. wikipedia.orgaocs.org One liquid serves as the stationary phase, held in place by centrifugal force, while the other acts as the mobile phase, flowing through the column. wikipedia.org This dynamic process allows for the separation of compounds based on their respective solubilities in the two phases.

The critical factor for a successful CCC separation is the selection of an appropriate two-phase solvent system. aocs.org While specific studies detailing the isolation of this compound using CCC are not prevalent, the methodology has been successfully applied to separate analogous alkaloids. For instance, a preparative CCC method was developed for the isolation of liensinine, isoliensinine, and neferine (B1663666) from the embryo of Nelumbo nucifera seeds. nih.gov This process demonstrates the efficacy of CCC for alkaloid purification, a model that is applicable to this compound. The study utilized two different solvent systems to optimize for both speed and scale. nih.gov

Table 1: Example of Preparative CCC Solvent Systems for Alkaloid Isolation This table illustrates the application of CCC for separating alkaloids, a methodology applicable to this compound, based on research by Wu et al. (2004). nih.gov

| Parameter | System 1 (Small-Scale, Fast) | System 2 (Large-Scale, Optimum) |

| Solvent System Composition (v/v) | Light petroleum-ethyl acetate-tetrachloromethane-chloroform-methanol-water (1:1:4:4:6:2) | Ethyl acetate-tetrachloromethane-methanol-water (1:6:4:1) |

| Crude Sample Input | 1102 mg | 5850 mg |

| Separation Time | 150 minutes | 9 hours |

| Yield (Neferine) | 350 mg | 2545 mg |

| Yield (Isoliensinine) | 100 mg | 698 mg |

| Yield (Liensinine) | 95 mg | 650 mg |

| Purity of Isolated Compounds | > 95% | > 97% |

This example underscores the capability of CCC to yield highly pure compounds from a crude alkaloid mixture in a single step, making it a powerful approach for the isolation of target molecules like this compound. nih.gov

Advanced Extraction Technologies

The pursuit of more efficient, environmentally friendly, and selective extraction methods has led to the development of advanced technologies that offer significant advantages over traditional solvent-based techniques. These innovations are particularly relevant for the extraction of valuable phytochemicals like this compound.

Deep Eutectic Solvents (DES) for Enhanced Extraction Efficiency

Deep Eutectic Solvents (DES) represent a class of green solvents that are gaining attention as alternatives to conventional volatile organic solvents. ipb.ptajchem-a.com These solvents are typically formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD), creating a eutectic mixture with a melting point significantly lower than that of its individual components. frontiersin.org Natural Deep Eutectic Solvents (NADES) utilize components derived from natural sources, such as choline (B1196258) chloride, sugars, and organic acids, making them non-toxic and biodegradable. ajchem-a.comfrontiersin.org The unique properties of DES have been recognized for their potential in the extraction of various phytochemicals, including this compound. ipb.pt

Research into the extraction of isoquinoline (B145761) alkaloids—the class to which this compound belongs—from Chelidonium majus has demonstrated the superior efficacy of Volatile Natural Deep Eutectic Solvents (VNADESs). mdpi.comnih.gov In one study, various formulations of VNADESs, such as those based on menthol, thymol, and camphor, were compared against traditional extraction with acidified methanol (B129727). mdpi.comnih.gov The results showed that specific VNADES mixtures could significantly enhance the extraction yields of several alkaloids. mdpi.comnih.gov

Table 2: Comparative Extraction Yields of Isoquinoline Alkaloids Using VNADESs This table summarizes the enhanced extraction efficiency of VNADESs for various alkaloids from Chelidonium majus, highlighting the potential of this green technology for extracting related compounds like this compound. Data adapted from a study by Cygan et al. (2022). mdpi.comnih.gov

| Alkaloid | Extraction Method | Relative Yield Increase (Compared to Acidified Methanol) |

| Protopine | Menthol-Thymol / Menthol-Camphor VNADES | 16% |

| Chelidonine | Menthol-Thymol / Menthol-Camphor VNADES | 35% |

| Berberine | Menthol-Thymol / Menthol-Camphor VNADES | 76% |

| Chelerythrine | Menthol-Thymol / Menthol-Camphor VNADES | 12% |

| Coptisine | Menthol-Thymol / Menthol-Camphor VNADES | 180% |

These findings suggest that DES-based extraction is a highly promising and environmentally friendly strategy for efficiently isolating this compound from plant sources. mdpi.comnih.gov

Supercritical Fluid Extraction (SFE) Considerations

Supercritical Fluid Extraction (SFE) is a green separation technology that utilizes the properties of a substance above its critical temperature and pressure, where it exists as a supercritical fluid. rjptonline.org Carbon dioxide (CO2) is the most commonly used fluid due to its mild critical point, non-toxicity, and low cost. rjptonline.org SFE allows for the extraction of compounds without the use of organic solvents, and the selectivity can be precisely controlled by modifying pressure and temperature. rjptonline.org

The applicability of SFE for isolating alkaloids from Sinomenium acutum has been successfully demonstrated through the extraction of sinomenine, a closely related analogue to this compound. nih.gov A study investigating this process showed that the extraction yield was highly dependent on the use of a modifier. nih.gov While extraction with pure supercritical CO2 resulted in a low yield, the addition of methanol as a modifier significantly increased the efficiency, surpassing that of conventional Soxhlet extraction. nih.gov

Table 3: Comparison of Extraction Yields for Sinomenine using SFE This table presents data on the extraction of sinomenine, a proxy for this compound, from Sinomenium acutum, showing the impact of different extraction methods on yield. Based on research by Kim & Lee (2005). nih.gov

| Extraction Method | Extraction Time | Yield (mg/g of plant material) |

| Supercritical CO2 (only) | 2.5 hours | 0.17 mg/g |

| Methanol-Modified Supercritical CO2 | 2.5 hours | 7.47 mg/g |

| Methanol Soxhlet Extraction | 6 hours | Lower than modified SFE |

These results indicate that methanol-modified SFE is a rapid and highly effective method for extracting morphinan (B1239233) alkaloids from Sinomenium acutum. nih.gov This established protocol for sinomenine provides a strong foundation for developing an optimized SFE method for the targeted extraction of this compound.

Biosynthesis and Metabolic Pathways of Isosinomenine

Elucidation of Biosynthetic Precursors

The biosynthesis of isosinomenine is deeply rooted in the metabolism of aromatic amino acids, branching from the elaborate network of isoquinoline (B145761) alkaloid production in plants.

Role of Tyrosine and Dopamine (B1211576) in Isoquinoline Alkaloid Biosynthesis

The journey to this compound begins with the amino acid L-tyrosine. genome.jpkegg.jpontosight.ai Isoquinoline alkaloids are a large and diverse group of natural products that almost universally derive their core structure from tyrosine. ontosight.ainih.gov The biosynthetic pathway is initiated by the conversion of tyrosine into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). genome.jpkegg.jpnih.gov

This conversion involves several enzymatic steps. Tyrosine can be hydroxylated to form L-3,4-dihydroxyphenylalanine (L-DOPA). nih.gov Subsequently, the enzyme tyrosine/dopa decarboxylase (TYDC) catalyzes the decarboxylation of both tyrosine and L-DOPA to produce tyramine (B21549) and dopamine, respectively. nih.govnih.gov The expression of TYDC genes is often localized in specific plant tissues, such as the phloem, aligning with the sites of alkaloid accumulation. nih.gov The second precursor, 4-HPAA, is also derived from tyrosine through a pathway involving deamination and oxidation. nih.gov The condensation of dopamine and 4-HPAA is a pivotal step, catalyzed by norcoclaurine synthase (NCS), which forms the foundational tricycle structure of benzylisoquinoline alkaloids, (S)-norcoclaurine. ontosight.ainih.gov This molecule serves as the central precursor for a vast array of subsequent isoquinoline alkaloids, including this compound. nih.gov

Investigation of Salutaridine (B1681412) Pathway Branching

From the central intermediate of (S)-norcoclaurine, a series of methylation and hydroxylation reactions lead to the formation of (S)-reticuline. nih.gov In the well-known morphine biosynthetic pathway found in opium poppy, (S)-reticuline is converted to its enantiomer, (R)-reticuline. frontiersin.org This (R)-reticuline then undergoes an intramolecular C-C phenol (B47542) coupling reaction catalyzed by salutaridine synthase (SalSyn), a cytochrome P450 enzyme (CYP719B1), to form salutaridine. frontiersin.orgusp.br Salutaridine is a key intermediate in the morphinan (B1239233) alkaloid pathway. researchgate.net

However, in Sinomenium acutum, the plant known for producing sinomenine (B1681799) and this compound, the pathway diverges significantly. frontiersin.orgnih.gov Transcriptome analysis of S. acutum has revealed the absence of reticuline (B1680550) epimerase (REPI), the enzyme responsible for converting (S)-reticuline to (R)-reticuline. frontiersin.orgnih.gov This indicates that the biosynthesis of morphinan alkaloids in this plant proceeds directly from the (S)-enantiomer of reticuline. The enantiomer of salutaridine, known as sinoacutine (B192404), has been identified as an efficient precursor to sinomenine. rsc.orgrsc.orgresearchgate.net This suggests a pathway branch where (S)-reticuline (or its isomer, (+)-reticuline) is oxidized to form sinoacutine, which is then reduced to yield sinomenine. rsc.org While the direct biosynthetic precursor to this compound is less definitively established, it is known to be an isomer of sinomenine. rsc.orguwi.edu Chemical studies have shown that sinomenine can be converted to this compound, suggesting a close relationship in the final steps of their biosynthesis or potential interconversion. rsc.org

Differentiation of this compound Biosynthesis from Sinomenine

The biosynthesis of sinomenine is understood to proceed via the precursor (+)-reticuline, which undergoes phenol coupling to form sinoacutine, followed by reduction. rsc.orgrsc.org this compound shares this foundational pathway but its precise point of divergence is a subject of investigation. Research has shown that this compound is not derived from sinomenine itself through a direct metabolic conversion in Sinomenium acutum. rsc.orgrsc.orgresearchgate.net This implies that their biosynthetic pathways likely diverge from a common precursor rather than being sequential.

The structural difference between sinomenine and this compound lies in the position of a double bond and a hydroxyl group in the morphinan skeleton. It is hypothesized that the pathways diverge at a late-stage intermediate, possibly at the level of sinoacutine or a related compound, with different enzymatic transformations leading to the two distinct alkaloids. rsc.org Tracer experiments have confirmed that reticuline is a definitive precursor, while ruling out certain alternative pathways. rsc.orgrsc.org The lack of interconversion between sinomenine and this compound in vivo underscores that they are products of distinct, albeit closely related, biosynthetic branches. rsc.orgresearchgate.net

Enzymatic Mechanisms in this compound Formation

The synthesis of this compound is orchestrated by a specific suite of enzymes that catalyze the key oxidative and methyl-transfer reactions necessary to build its complex structure.

Characterization of Key Biosynthetic Enzymes (e.g., Oxidoreductases, Methyltransferases)

The formation of this compound and related benzylisoquinoline alkaloids is heavily dependent on two major classes of enzymes: oxidoreductases (particularly cytochrome P450 monooxygenases) and methyltransferases. nih.govwikipedia.org

Oxidoreductases: These enzymes are crucial for catalyzing the transfer of electrons, often involving the addition of oxygen atoms to a substrate. wikipedia.orgresearchgate.net In isoquinoline alkaloid biosynthesis, cytochrome P450 enzymes are paramount. They are responsible for the critical intramolecular cyclization reactions that form the characteristic ring structures. For instance, the conversion of (S)-reticuline to the morphinan skeleton intermediate sinoacutine is catalyzed by a P450 enzyme analogous to salutaridine synthase. frontiersin.org Transcriptome analysis of S. acutum has identified several candidate genes from the CYP719 and CYP80 families that are likely involved in the biosynthesis of sinomenine and this compound. frontiersin.orgnih.gov These enzymes exhibit high regio- and stereospecificity, which dictates the final structure of the alkaloid produced. usp.br

Methyltransferases: Methylation is a vital modification step in the biosynthesis of many natural products, including this compound. ucl.ac.ukrsc.org These reactions are typically catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases (MTs), which transfer a methyl group from SAM to a hydroxyl or other nucleophilic group on the substrate. rsc.orgebi.ac.uk In the pathway leading to reticuline, several O-methyltransferases (OMTs) are required, such as norcoclaurine 6-O-methyltransferase (6OMT) and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT). ontosight.ainih.gov These enzymes are critical in determining the specific methylation pattern of the isoquinoline backbone, which in turn influences the subsequent cyclization reactions and the ultimate identity of the alkaloid. nih.govnih.gov

The table below summarizes the key enzyme families and their proposed roles in the biosynthetic pathway leading towards this compound.

| Enzyme Class | Specific Type/Family | Role in Biosynthesis |

| Decarboxylases | Tyrosine/Dopa Decarboxylase (TYDC) | Catalyzes the formation of dopamine from L-DOPA, a primary precursor. nih.govnih.gov |

| Synthases | Norcoclaurine Synthase (NCS) | Catalyzes the condensation of dopamine and 4-HPAA to form the core benzylisoquinoline skeleton. ontosight.ainih.gov |

| Oxidoreductases | Cytochrome P450 (e.g., CYP719, CYP80) | Catalyze key hydroxylation and intramolecular C-C phenol coupling reactions to form the morphinan ring structure from reticuline. frontiersin.orgnih.gov |

| Methyltransferases | O-Methyltransferases (OMTs) | Catalyze the specific methylation of hydroxyl groups on the isoquinoline precursors, such as in the formation of reticuline. ontosight.ainih.gov |

Gene Expression and Regulation of Biosynthetic Pathways

The biosynthesis of this compound is a tightly controlled process, with the expression of the necessary enzyme-encoding genes regulated in a developmental and tissue-specific manner. nih.govlumenlearning.com The regulation of these pathways ensures that the plant produces these specialized metabolites in the correct place and at the correct time. wou.edugatech.edu

Studies on Sinomenium acutum have combined transcriptome and metabolite analysis to identify candidate genes and understand their expression patterns. frontiersin.orgnih.gov This research has shown that the expression of genes encoding key biosynthetic enzymes varies significantly between different plant tissues, such as the root, stem, and leaf. nih.gov For example, genes from the CYP80B family, potentially involved in the pathway, show active expression in the root and leaf but lower levels in the stem. Conversely, genes from the CYP719A/B family, which are candidates for the crucial phenol coupling step, are expressed at higher levels in the root and stem compared to the leaf. nih.gov This differential expression correlates with the accumulation of specific alkaloids in different parts of the plant.

Weighted gene co-expression network analysis (WGCNA) has been employed to build networks that link gene expression patterns with metabolite abundance, helping to pinpoint the most likely candidate genes involved in the biosynthesis of compounds like sinomenine and, by extension, this compound. nih.gov This systems-biology approach provides a powerful tool for understanding the complex regulatory networks that govern the production of these medicinally important alkaloids.

The table below illustrates the differential expression of key gene families in various tissues of S. acutum, as identified through transcriptomic studies.

| Gene Family | Putative Function | Expression Level in Root | Expression Level in Stem | Expression Level in Leaf |

| CYP80B | Hydroxylation | High | Low | High |

| CYP719A/B | C-C Phenol Coupling | High | High | Low |

This tissue-specific gene expression highlights the complex regulatory mechanisms that control the localization and quantity of this compound and related alkaloids within the plant. nih.gov

Intraspecific and Interspecific Variability in Biosynthetic Output

The production of this compound, like many secondary metabolites, is subject to considerable variation. This variability can be observed both within the same species (intraspecific) and between different species (interspecific).

Metabolomic studies of Sinomenium acutum have revealed that the concentration of this compound can differ significantly between individual plants. This intraspecific variability is influenced by a multitude of factors, including the plant's developmental stage, the specific tissues analyzed, and the environmental conditions in which the plant grows. For instance, research has shown that the accumulation of BIAs, including this compound, is significantly higher in the stems of S. acutum compared to the leaves. nih.gov Furthermore, there is evidence of gender-dependent differences in the accumulation of related alkaloids in S. acutum, suggesting that the biosynthetic output of this compound may also vary between male and female plants. mdpi.com

Interspecific variability is also evident. While this compound is a known constituent of Sinomenium acutum, its presence and concentration in other species of the Menispermaceae family or other related plant families may differ. The specific enzymatic machinery and regulatory networks governing BIA biosynthesis are unique to each species, leading to distinct alkaloidal profiles. The total synthesis of this compound has been achieved, providing a chemical framework for its identification and comparison across different plant sources. acs.org

Metabolomic Studies of this compound and its Derivatives in Biological Systems

Metabolomic approaches have been instrumental in detecting and quantifying this compound in complex biological matrices. ipb.pt These studies provide valuable insights into the metabolic fate of this alkaloid.

Identification of Phase I and Phase II Metabolites

The metabolism of xenobiotics, including alkaloids like this compound, generally proceeds through two phases. Phase I reactions introduce or expose functional groups, often through oxidation, reduction, or hydrolysis, preparing the molecule for Phase II. longdom.orgwikipedia.org Phase II reactions involve the conjugation of the modified compound with endogenous molecules to increase its water solubility and facilitate excretion. abdn.ac.ukmedbullets.com

While extensive research has been conducted on the metabolism of sinomenine, specific studies detailing the Phase I and Phase II metabolites of this compound are limited. For sinomenine, major metabolites identified include demethylated and hydroxylated derivatives resulting from Phase I metabolism. tandfonline.com Given the structural similarity between this compound and sinomenine, it is plausible that this compound undergoes similar metabolic transformations. However, without direct experimental evidence, the precise structure and biological activity of this compound's metabolites remain to be elucidated.

A study on the metabolism of sinomenine identified N-demethylsinomenine and sinomenine-N-oxide as major metabolites. nih.gov It is conceivable that this compound could also undergo N-demethylation and N-oxidation.

In Vitro Metabolic Profiling Using Cellular and Subcellular Fractions

In vitro metabolic studies using cellular and subcellular fractions, such as liver microsomes and hepatocytes, are crucial for predicting the metabolic fate of a compound in a whole organism. nuvisan.comnih.govresearchgate.net These systems contain the necessary enzymes, like cytochrome P450s, responsible for Phase I metabolism. nih.gov

To date, specific in vitro metabolic profiling studies focusing exclusively on this compound are not widely reported in the scientific literature. Research in this area has predominantly centered on sinomenine. Studies with sinomenine have utilized human liver microsomes to investigate its metabolic stability and identify the enzymes responsible for its biotransformation. nih.gov Such experimental setups would be directly applicable to investigate the metabolic pathways of this compound. By incubating this compound with liver microsomes or hepatocytes and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers could identify its Phase I and subsequent Phase II metabolites. This would provide a detailed picture of its biotransformation and help to understand its pharmacokinetic profile.

Synthetic Chemistry and Analog Development of Isosinomenine

Total Synthesis Approaches to Isosinomenine

The total synthesis of this compound and related alkaloids is a significant challenge due to its stereochemically dense and complex framework. Research in this area has focused on developing efficient and stereocontrolled methods to assemble the core structure.

Retrosynthetic Analysis and Key Intermediate Design

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. nih.govjst.go.jp It involves breaking down the target molecule into simpler, commercially available precursors through a series of logical disconnections. jst.go.jp For morphinandienone alkaloids like this compound, the analysis often targets the simplification of the intricate tetracyclic system.

A common strategy involves disconnecting the C-ring, which contains the crucial dienone system and the benzylic quaternary stereocenter. A key disconnection can be made via a Michael addition, which simplifies the structure to a phenanthrene (B1679779) derivative. This phenanthrene motif itself can be constructed through reactions that form the aromatic system, such as a Henry-Michael-dehydration cascade. acs.orgresearchgate.net This cascade approach assembles the phenanthrene core from simpler aromatic and aliphatic fragments.

The key intermediates in such a synthesis are typically a substituted benzaldehyde (B42025) and a nitromethane (B149229) derivative, which undergo a sequence of reactions to build the phenanthrene skeleton. The design of these intermediates is critical as they carry the necessary functional groups and stereochemical information that will be translated into the final complex structure of this compound.

A reported collective synthesis of several 8,14-dihydromorphinandienone alkaloids, including this compound, highlights a strategy that provides direct access to the correct oxidation level of the final products. acs.orgresearchgate.net This approach underscores the importance of designing key intermediates that streamline the synthetic pathway and avoid unnecessary oxidation state adjustments later in the synthesis.

Stereoselective Synthesis Strategies

A chemical reaction that produces stereoisomeric products in unequal amounts is known as a stereoselective synthesis. nih.gov The synthesis of this compound requires precise control over its multiple stereocenters. Stereoselective strategies are therefore central to any successful total synthesis.

In the context of the Henry-Michael-dehydration cascade mentioned previously, the stereoselectivity of the Michael addition is crucial for setting up the correct relative stereochemistry of the substituents on the newly formed ring. researchgate.net The use of organocatalysts, such as guanidine (B92328) superbases, in combination with other reagents, has been shown to be essential for the success of this cascade, influencing the stereochemical outcome of the reaction. acs.orgresearchgate.net

Another critical step requiring stereocontrol is the reduction of a nitro group to an amine, which is then involved in the formation of the piperidine (B6355638) ring (D-ring). Selective aliphatic nitro reduction, often achieved under heterogeneous transfer-hydrogenation conditions, is necessary to avoid the reduction of other sensitive functional groups within the molecule. acs.orgresearchgate.net The stereochemical configuration of the final product is a direct consequence of the stereocontrol exerted in these key bond-forming and functional group transformation steps.

Practical Synthesis Methodologies (e.g., from Sinomeninone)

While total synthesis provides a route to the molecule from simple starting materials, semisynthesis from a readily available natural product can be a more practical and efficient approach. A notable practical synthesis of this compound starts from sinomeninone. acs.orgrsc.org Sinomeninone is an accessible precursor that already contains the complete tetracyclic morphinan (B1239233) skeleton.

The synthesis of this compound from sinomeninone involves the chemical transformation of the functional groups on the existing scaffold. This method bypasses the complexities of constructing the entire ring system, making it a more direct and potentially scalable route to this compound. The specifics of this conversion would involve targeted reductions and rearrangements to alter the dienone system and other functionalities of sinomeninone to match those of this compound.

Semisynthesis of this compound Derivatives and Analogs

Semisynthesis, or partial chemical synthesis, utilizes compounds isolated from natural sources as starting materials to create novel molecules. studysmarter.co.uk This approach is widely used to generate derivatives of complex natural products like this compound to explore their structure-activity relationships (SAR).

Design Principles for Structural Modifications

The design of new derivatives is guided by structure-activity relationship (SAR) studies, which analyze how the chemical structure of a molecule influences its biological activity. mdpi.comsioc-journal.cn For morphinan alkaloids, structural modifications are often focused on specific regions of the molecule to enhance potency, selectivity, or pharmacokinetic properties. Based on studies of the related alkaloid sinomenine (B1681799), the reaction sites can be categorized based on the four rings of the morphinan structure. nih.gov

Key design principles for modifying the this compound scaffold would likely include:

A-Ring Modification : Introducing various substituents on the aromatic A-ring to probe interactions with biological targets. Studies on sinomenine have shown that modifications at the C1 and C4 positions can significantly influence cytotoxic activity. nih.gov

C-Ring Modification : Altering the dienone system in the C-ring can impact the conformation and electronic properties of the molecule.

D-Ring (Nitrogen) Modification : The tertiary amine in the D-ring is a common site for modification. N-dealkylation followed by re-alkylation with different groups can modulate the basicity and steric bulk, which often affects receptor binding. For instance, creating N-tetrazole and N-1,3,4-oxadiazole derivatives of sinomenine has been explored.

The primary goal is to identify which functional groups and structural features are essential for a desired biological effect, guiding the synthesis of more effective and specific analogs. sioc-journal.cn

Derivatization at Specific Functional Groups (e.g., Hydroxyl, Nitrogen, Carbonyl)

Derivatization involves the chemical transformation of a specific functional group within a molecule. For this compound, the key functional groups available for derivatization are the phenolic hydroxyl group, the tertiary amine (nitrogen), and the carbonyl group of the dienone system.

Hydroxyl Group : The phenolic hydroxyl group on the A-ring is a prime target for derivatization. It can be alkylated or acylated to produce ethers and esters, respectively. For example, in the synthesis of sinomenine derivatives, the hydroxyl group has been reacted with various acyl chlorides. nih.gov This modification can alter the molecule's polarity and its ability to act as a hydrogen bond donor.

Nitrogen Atom : The tertiary nitrogen in the D-ring is a key feature of morphinan alkaloids. It can be demethylated and subsequently derivatized to introduce a wide variety of substituents. For instance, reaction with cyanogen (B1215507) bromide can lead to an N-cyano intermediate, which can be further converted into heterocyclic structures like tetrazoles. These modifications can significantly alter the pharmacological profile of the parent compound.

Carbonyl Group : The α,β-unsaturated ketone (enone) in the C-ring is another site for chemical modification. It can undergo various reactions, including reduction to the corresponding alcohol or conjugate addition reactions at the β-carbon. These changes fundamentally alter the shape and electronic distribution of the C-ring, which can have a profound impact on biological activity.

The table below summarizes the potential derivatization strategies for the functional groups of this compound, drawing parallels from synthetic work on the closely related alkaloid, sinomenine.

| Functional Group | Position | Potential Derivatization Reaction | Resulting Functional Group | Reference for Analogous Reaction |

| Phenolic Hydroxyl | A-Ring | Acylation (with acyl chlorides) | Ester | nih.gov |

| Tertiary Amine | D-Ring (N-17) | Demethylation followed by reaction with cyanogen bromide and sodium azide | Tetrazole | |

| Carbonyl | C-Ring | Reduction | Alcohol | N/A |

| Aromatic Ring | A-Ring (C-1) | Mannich Reaction (with pyrrolidine/piperidine and formaldehyde) | Aminomethyl substituent | nih.gov |

| Alkene | C-Ring | 1,3-Dipolar Cycloaddition (after conversion to an alkyne) | Isoxazole |

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic routes for complex natural products like this compound is a key focus of modern organic chemistry. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, researchers have explored several strategies to improve the environmental footprint of its production. These approaches often focus on minimizing waste, using less toxic reagents and solvents, and improving energy efficiency.

One notable green approach involves the use of catalytic methods. Traditional stoichiometric reagents can generate significant amounts of waste. By employing catalysts, chemists can achieve high yields and selectivity with only a small amount of the catalytic substance, which can often be recycled and reused. For instance, the development of catalytic asymmetric synthesis has been instrumental in the enantioselective production of this compound precursors, avoiding the need for chiral auxiliaries or resolution steps that add to the waste stream.

Another key area of green chemistry in this field is the use of alternative solvents. Many classical organic reactions are performed in volatile and often toxic organic solvents. Research has been directed towards using greener alternatives such as water, supercritical fluids (like CO2), or ionic liquids. While the synthesis of a complex molecule like this compound entirely in water can be challenging due to solubility issues, aqueous-phase reactions for certain steps of the synthesis have been investigated.

Furthermore, process intensification through techniques like microwave-assisted synthesis has been shown to be beneficial. Microwave heating can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with fewer byproducts. This has been applied to key bond-forming reactions in the synthesis of the morphinan skeleton of this compound.

Below is a table summarizing some green chemistry approaches applied to the synthesis of this compound and related morphinan alkaloids.

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

| Catalysis | Use of transition metal catalysts for cross-coupling reactions. | Reduced use of stoichiometric reagents, higher atom economy. |

| Alternative Solvents | Exploration of aqueous media or ionic liquids for specific synthetic steps. | Reduced use of volatile organic compounds (VOCs). |

| Energy Efficiency | Application of microwave-assisted heating for key reactions. | Shorter reaction times, reduced energy consumption. |

| Waste Reduction | Development of one-pot or tandem reactions. | Fewer work-up and purification steps, less solvent waste. |

Combinatorial Chemistry and Library Synthesis for this compound Scaffolds

Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large libraries of related compounds, which can then be screened for biological activity. The this compound scaffold, with its complex and rigid three-dimensional structure, provides an excellent starting point for the development of such libraries. By systematically modifying various functional groups on the this compound core, chemists can explore the structure-activity relationships (SAR) of this class of molecules in a highly efficient manner.

The synthesis of an this compound-based combinatorial library typically involves a "scaffold-decorating" approach. In this strategy, the core morphinan skeleton of this compound is first synthesized. Then, a series of parallel reactions are carried out to introduce a diverse range of substituents at specific positions on the scaffold. Common points of diversification include the phenolic hydroxyl group, the secondary amine, and various positions on the aromatic rings.

For example, the phenolic hydroxyl group can be readily alkylated or acylated with a wide variety of reagents to produce a library of ether and ester analogs. Similarly, the secondary amine can be subjected to reductive amination or acylation to introduce diverse side chains. The use of solid-phase synthesis, where the this compound scaffold is attached to a polymer resin, can greatly facilitate the purification of the final products, as excess reagents and byproducts can be simply washed away.

The table below illustrates a hypothetical library synthesis based on the this compound scaffold, showcasing the potential for diversification at two key positions.

| Scaffold Position | R1 (Modification at Phenolic OH) | R2 (Modification at Secondary Amine) |

| Compound 1 | -CH3 | -COCH3 |

| Compound 2 | -CH2Ph | -SO2Ph |

| Compound 3 | -COCH2CH3 | -CH2CH2OH |

| Compound 4 | -Si(CH3)3 | -CHO |

This combinatorial approach allows for the creation of hundreds or even thousands of distinct this compound analogs in a relatively short period. The resulting libraries are invaluable for high-throughput screening campaigns aimed at discovering new therapeutic agents. The data generated from these screens can then be used to build detailed SAR models, guiding the design of future generations of more potent and selective compounds.

Structure Activity Relationship Sar Studies of Isosinomenine Analogs

Impact of Core Morphinan (B1239233) Skeleton Modifications on Biological Activity

The morphinan skeleton is the foundational structure of a large class of compounds, including many clinically important opioids. researchgate.net Modifications to this rigid, multi-ring structure can dramatically alter a compound's pharmacological profile, including its binding affinity for receptors and its efficacy. researchgate.netnih.gov Research into the broader class of morphinans provides a framework for understanding potential changes in isosinomenine analogs. libretexts.org

Alterations in Stereochemistry and Conformational Space

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of biological activity for morphinan alkaloids. nptel.ac.inlibretexts.orghelsinki.fi The rigid structure of the morphinan core limits its conformational freedom, but the specific orientation of its constituent rings and substituents dictates how it fits into a biological target, such as a receptor binding pocket. mdpi.com

For morphinan-based compounds, only the naturally occurring (−)-isomers typically exhibit significant biological efficacy. mdpi.com This stereoselectivity underscores the importance of a precise three-dimensional shape for molecular recognition. Even when the morphinan core is simplified by removing rings, the preservation of the essential 3D pharmacophore is necessary to maintain activity. mdpi.com In a study involving the synthesis of unique stereodimers of sinomenine (B1681799), a closely related analog of this compound, it was found that the (S)-dimers exhibited better bioactivity as inhibitors of nitric oxide (NO) production compared to the (R)-dimers, highlighting the impact of stereochemistry on anti-inflammatory potential. nih.gov

Substituent Effects on Receptor Binding and Enzyme Inhibition

The addition or modification of chemical groups (substituents) at various positions on the morphinan skeleton is a key strategy for tuning the biological activity of its derivatives. nih.govhelsinki.fi These changes can influence properties like receptor binding affinity, selectivity between different receptor subtypes (e.g., mu, delta, and kappa opioid receptors), and enzyme inhibition. nih.govnih.gov

For instance, structural variations at the N-17 position of the morphinan scaffold have been extensively studied and are known to produce a wide range of pharmacological profiles, from agonists to antagonists. nih.gov Replacing the N-methyl group with a larger group like N-phenethyl in morphine and oxymorphone has been shown to significantly improve affinity and selectivity for the µ-opioid receptor (MOP). nih.gov Similarly, modifications at other positions, such as the C-6 and C-14, can also profoundly impact activity. researchgate.netnih.gov

In the context of anti-inflammatory action, a study on sinomenine derivatives found that creating homodimers and monomers with variable-length linkers led to compounds with much more potent inhibitory effects on the production of inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) compared to the parent compound, sinomenine. vietnamjournal.ru This demonstrates that substituent changes can significantly enhance enzyme-inhibitory and signaling-pathway-modulating activities.

Table 1: Impact of Morphinan Substitutions on Biological Activity (General Findings) This table illustrates general principles observed in morphinan analogs, which are applicable to the this compound scaffold.

| Position of Modification | Type of Substituent | General Impact on Biological Activity | Reference(s) |

|---|---|---|---|

| N-17 | Replacement of -CH₃ with N-phenethyl | Increased affinity and selectivity for µ-opioid receptor. | nih.gov |

| C-6 | Carbonyl group instead of hydroxyl | Enhanced µ-opioid receptor affinity and agonist potency. | nih.gov |

| Dimerization | Linking two sinomenine monomers | Potent inhibition of NO, IL-6, and TNF-α production. | vietnamjournal.ru |

| Stereochemistry | (S)-dimers vs. (R)-dimers | (S)-dimers showed superior inhibition of NO production. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling involves creating mathematical models to predict the biological activity of chemical compounds based on their structural and physicochemical properties. cimap.res.in These computational techniques are invaluable for rational drug design, allowing researchers to predict the potency of new molecules before they are synthesized. researchgate.netnih.gov

Computational Approaches for Predicting Biological Potency

A variety of computational methods are used to build QSAR models. nih.gov The process begins with calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors quantify various aspects of the molecule, such as its size, shape, lipophilicity, and electronic properties. cimap.res.in

Statistical methods are then employed to find a correlation between these descriptors and the observed biological activity. cimap.res.in For morphinan-related compounds, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used. researchgate.net These methods generate 3D contour maps that visualize regions where steric bulk, electrostatic charge, or other properties are favorable or unfavorable for activity, providing crucial insights for designing more potent analogs. researchgate.net Such models are validated using external test sets of compounds to ensure their predictive power. researchgate.net

Pharmacophore Elucidation of this compound Scaffold

A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. acs.org Elucidating the pharmacophore of a scaffold like this compound is key to understanding its interaction with biological targets and to designing novel compounds with similar or improved activity. nih.govfrontiersin.org

Pharmacophore models can be generated based on the structures of known active ligands (ligand-based) or the structure of the biological target's binding site (structure-based). dovepress.combiorxiv.org For morphinans, pharmacophore models often include features like a positively ionizable group (the nitrogen atom), aromatic rings, and specific hydrogen bond donors or acceptors, all arranged in a precise spatial geometry. frontiersin.org Identifying these key features allows for virtual screening of large chemical databases to find new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. dovepress.combiorxiv.org

Design of Chemical Probes for Target Identification

To fully understand the mechanism of action of a compound like this compound, it is essential to identify its molecular targets within a biological system. nih.gov Chemical probes are powerful tools designed for this purpose. mdpi.comnih.gov A probe is typically a modified version of the bioactive molecule that incorporates a reporter tag (like a fluorescent dye) or a reactive group for covalent attachment to its target. nih.govresearchgate.net

The design of a chemical probe requires careful consideration to ensure that the modification does not significantly alter the compound's original biological activity. researchgate.net The probe is introduced into a cellular or tissue system, where it binds to its target proteins. The tag then allows for the isolation, identification, and visualization of these protein targets. nih.gov For example, affinity-based probes featuring a photo-reactive group can be used to permanently link the probe to its binding partners upon light exposure, facilitating their subsequent identification. nih.gov While specific probes for this compound are not widely reported, the principles of probe design are well-established for the morphinan class, with probes being developed from molecules like morphine and naltrexamine to study opioid receptors and identify new targets. researchgate.net

Molecular Mechanisms of Action Research

Cellular Signaling Pathway Modulation

Isosinomenine has been investigated for its ability to modulate various intracellular signaling pathways that are crucial for cellular processes. Research indicates its involvement in several key cascades, including those related to inflammation, cell growth, stress response, and cellular survival.

The Nuclear Factor-κB (NF-κB) signaling pathway is a cornerstone in regulating immune and inflammatory responses, cell proliferation, and survival. mdpi.com Its activation is implicated in the progression of various inflammatory conditions and cancers. mdpi.comnih.gov The canonical pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. mdpi.comaging-us.com This frees NF-κB to translocate to the nucleus and activate the transcription of target genes. mdpi.com

Research suggests that this compound is involved in the modulation of the NF-κB pathway. researchgate.net Studies on related compounds provide insight into potential mechanisms. For instance, Sinomenine (B1681799), an alkaloid structurally similar to this compound, has been shown to exert its anti-inflammatory functions primarily by inhibiting NF-κB signaling. nih.govnih.gov One mechanism of NF-κB pathway inhibition involves preventing the degradation of IκBα, which keeps the NF-κB complex sequestered in the cytoplasm and thus inactive. aging-us.com Inhibition of upstream kinases like IKK is another critical point of control that can be modulated by natural compounds. mdpi.com

Table 1: Research Findings on NF-κB Pathway Modulation

| Modulator | Mechanism of Action | Effect | Reference |

|---|---|---|---|

| VCP20 (VCP Inhibitor) | Inhibits ubiquitination and degradation of IκBα | Inactivation of the NF-κB signaling pathway | aging-us.com |

| Sinomenine | Inhibits the NF-κB signaling pathway | Suppression of inflammatory responses | nih.govnih.gov |

The Mitogen-Activated Protein Kinase (MAPK) pathways are a set of highly conserved signaling cascades that transduce extracellular signals to the nucleus, regulating a wide array of cellular activities including proliferation, differentiation, inflammation, and apoptosis. thermofisher.comthermofisher.com In mammals, there are at least three major MAPK signaling modules: extracellular signal-regulated kinase (ERK) 1/2, c-Jun N-terminal kinase (JNK), and p38 kinases. thermofisher.comresearchgate.net The ERK pathway is typically activated by growth factors and mitogens, while the JNK and p38 pathways are more responsive to stress stimuli like inflammatory cytokines and UV light. thermofisher.comresearchgate.net

This compound has been identified as a modulator of the MAPK signaling pathway. researchgate.net The regulation of these kinases is a critical aspect of controlling cellular responses. For example, the p38 MAPK pathway is strongly implicated in the pathology of inflammatory diseases. openrheumatologyjournal.com The JNK pathway, when abnormally activated, is linked to inflammatory diseases and cancer. researchgate.net Research has shown that the activation of other signaling pathways, such as the Nrf2-ARE pathway, can lead to the suppression of the p38 and JNK pathways, highlighting the extensive crosstalk between cellular signaling networks. dovepress.com

Table 2: Key Components of the MAPK Pathway and Their Roles

| MAPK Family | Primary Activators | Key Cellular Functions Regulated | Reference |

|---|---|---|---|

| ERK1/2 | Growth factors, mitogens | Cell proliferation, differentiation, growth, mitosis | researchgate.net |

| JNK | Cytokines, growth factors, pathogens, stress | Oncogene transformation, stress response, inflammation | thermofisher.comresearchgate.net |

| p38 | Inflammatory cytokines, osmotic shock, UV light, growth factors | Inflammation, cell stress response, apoptosis | thermofisher.comthermofisher.com |

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling axis that governs cell proliferation, survival, growth, metabolism, and angiogenesis. mdpi.comnih.gov This pathway is activated when an extracellular ligand binds to a cell-membrane receptor, which in turn activates PI3K. mdpi.com Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates Akt. Akt then phosphorylates a range of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth. mdpi.com

This compound has been reported to cause perturbations in the PI3K/Akt/mTOR signaling axis. researchgate.net The interconnected nature of this pathway with other signaling networks, such as the MAPK and JAK/STAT pathways, underscores its importance in cellular regulation. nih.govwikipedia.org Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many diseases, including cancer, making it a significant target for therapeutic intervention. mdpi.complos.org Inhibition of this pathway can suppress the production of proinflammatory cytokines in immune cells. plos.org

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines, interferons, and growth factors. nih.govfrontiersin.org The pathway communicates signals from the cell surface to the nucleus to regulate genes involved in immunity, cell proliferation, differentiation, and apoptosis. wikipedia.orgnih.gov The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs. nih.gov Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. nih.gov Once recruited, STATs are themselves phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and function as transcription factors. nih.gov

Research has indicated that this compound interacts with the JAK/STAT signaling pathway. researchgate.net This pathway exhibits significant crosstalk with other signaling systems. For instance, activated JAKs can create docking sites for proteins like PI3K, thereby linking JAK/STAT activation to the PI3K/Akt/mTOR pathway. wikipedia.org Dysregulation of JAK/STAT signaling is implicated in various autoimmune diseases and cancers. dovepress.com Natural inhibitors, such as the Suppressor of Cytokine Signaling (SOCS) proteins, provide negative feedback to regulate the pathway's activity. frontiersin.org

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical endogenous mechanism for cellular defense against oxidative stress. frontiersin.orgmdpi.com Nrf2 is a transcription factor that regulates the expression of a multitude of antioxidant and cytoprotective genes. frontiersin.org Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). dovepress.commdpi.com

Studies on Sinomenine, a structurally related alkaloid, have demonstrated its capacity to activate the Nrf2 signaling pathway. nih.govnih.gov This activation involves upregulating Nrf2 protein expression and promoting its nuclear translocation, which in turn increases the expression of its downstream antioxidant enzymes. nih.govnih.gov The activation of Nrf2 can restore the balance of cerebral oxidative stress and has been shown to be essential for the protective effects against cerebral injury in certain experimental models. nih.gov Furthermore, the activation of the Nrf2-ARE signaling pathway can suppress the inflammatory MAPK (p38 and JNK) pathways, indicating a point of crosstalk between antioxidant and inflammatory signaling. dovepress.com

Table 3: Research Findings on Nrf2 Pathway Activation by Sinomenine

| Effect | Mechanism | Downstream Consequence | Reference |

|---|---|---|---|

| Upregulated Nrf2 protein expression | Increased Nrf2 nuclear translocation | Increased expression of downstream antioxidant factors (e.g., HO-1, NQO1) | nih.govnih.gov |

Hypoxia-Inducible Factor 1 (HIF-1) is a master transcriptional regulator that plays a vital role in the cellular response to low oxygen concentrations (hypoxia). nih.gov HIF-1 is a heterodimeric protein composed of an oxygen-sensitive alpha subunit (HIF-1α) and a constitutively expressed beta subunit (HIF-1β). researchgate.net Under normal oxygen conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α stabilizes, dimerizes with HIF-1β, and translocates to the nucleus. researchgate.net There, it binds to hypoxia-response elements (HREs) in target genes, activating the transcription of dozens of genes involved in processes such as angiogenesis, anaerobic metabolism, and cell survival. nih.govmdpi.com

This compound has been identified in studies related to the inhibition of the HIF-1 signaling pathway. lcyxyj.com The inhibition of HIF-1 is a significant area of research, particularly in oncology, as HIF-1 activation allows cancerous cells to survive and proliferate in the hypoxic tumor microenvironment. nih.govmdpi.com HIF-1 activity can be regulated by various signaling pathways, including the PI3K/Akt pathway, which can control the translation of HIF-1α mRNA. researchgate.net Therefore, inhibiting HIF-1 or its upstream regulators is considered a potential strategy to suppress tumor growth and vascularization. researchgate.netmdpi.com

cAMP and cGMP-PKG Signaling Pathway Involvement

The cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways are crucial intracellular cascades that regulate a multitude of cellular processes. The cGMP-PKG signaling pathway, in particular, is activated by the second messenger cGMP, which in turn activates protein kinase G (PKG). cusabio.com This pathway is integral to various physiological functions, including the relaxation of vascular smooth muscle cells and anti-cardiac hypertrophy. cusabio.com Both cAMP and cGMP can activate their respective protein kinases, PKA and PKG, which then phosphorylate various substrates. mdpi.com

Research suggests that the therapeutic effects of some traditional medicines may be linked to their influence on the cAMP and cGMP-PKG signaling pathways. researchgate.net For instance, in the context of asthma treatment, the KEGG analysis of certain herbal decoctions revealed that the cAMP and cGMP-PKG signaling pathways might play a significant role. researchgate.net These pathways are initiated by signals like nitric oxide (NO) stimulating soluble guanylate cyclase (sGC) to produce cGMP, which then activates PKG. cusabio.com The activity of these pathways is tightly regulated by phosphodiesterases (PDEs), which hydrolyze cAMP and cGMP. frontiersin.org Specifically, PDE5 and PDE9 are known to degrade cGMP. frontiersin.org While direct studies on this compound's modulation of the cAMP and cGMP-PKG pathways are limited, its presence in botanical extracts that influence these pathways suggests a potential area for future investigation. researchgate.net

Target Protein and Receptor Interactions

This compound has been identified as a component of herbal formulations that exhibit inhibitory effects on several key enzymes implicated in disease pathogenesis. nih.govacs.org

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the production of prostaglandins (B1171923), which are mediators of inflammation and pain. nih.govdovepress.com Selective inhibition of COX-2 is a therapeutic strategy for inflammatory conditions, aiming to reduce the side effects associated with non-selective NSAIDs. brieflands.com While direct evidence of this compound's COX-2 inhibitory activity is still emerging, its presence in complex herbal mixtures with known anti-inflammatory properties warrants further investigation into its specific role. nih.govacs.org

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent enzymes that degrade components of the extracellular matrix (ECM). mdpi.comnih.gov Their activity is crucial for tissue remodeling but can contribute to disease progression when dysregulated. mdpi.com MMP inhibitors have been developed as potential anticancer agents. wikipedia.orgnih.gov A study analyzing the chemical constituents of a traditional Miao ethnomedicine identified this compound as one of the 13 active components potentially targeting MMP1, among other proteins. nih.govacs.org This suggests a possible role for this compound in modulating ECM dynamics.

Fatty Acid Synthase (FASN): FASN is a key enzyme in the synthesis of fatty acids and has been linked to inflammatory processes and cancer. acs.org this compound was identified as a potential active substance in a traditional medicine capsule, with FASN being one of its core targets. nih.govacs.org

Arachidonate 5-lipoxygenase (ALOX5): ALOX5 is a crucial enzyme in the biosynthesis of pro-inflammatory leukotrienes. researchgate.netbiorxiv.org Inhibition of ALOX5 is being explored as a therapeutic strategy for various diseases. biorxiv.org Similar to FASN and MMP1, this compound has been implicated as a potential inhibitor of ALOX5 based on network pharmacology and molecular docking studies of a traditional herbal formula. nih.govacs.org

| Enzyme | Function | Potential Role of this compound | Supporting Evidence |

|---|---|---|---|

| COX-2 | Mediates inflammation and pain by producing prostaglandins. nih.govdovepress.com | Potential inhibitor. | Identified in herbal mixtures with anti-inflammatory effects. nih.govacs.org |

| MMPs | Degrade extracellular matrix, involved in tissue remodeling. mdpi.comnih.gov | Potential inhibitor of MMP1. | Identified as a potential active component targeting MMP1. nih.govacs.org |

| FASN | Key enzyme in fatty acid synthesis, linked to inflammation and cancer. acs.org | Potential inhibitor. | Identified as a potential active substance targeting FASN. nih.govacs.org |

| ALOX5 | Key enzyme in the biosynthesis of pro-inflammatory leukotrienes. researchgate.netbiorxiv.org | Potential inhibitor. | Implicated as a potential inhibitor through network pharmacology. nih.govacs.org |

The interaction of this compound with specific receptors is a key area of research to understand its pharmacological effects.

α7 Nicotinic Acetylcholine Receptor (α7nAChR): While direct binding studies of this compound to α7nAChR are not extensively documented, the broader class of alkaloids often exhibits interactions with various neurotransmitter receptors. Further research is needed to elucidate any potential binding affinity and functional modulation of α7nAChR by this compound.

Programmed Cell Death Protein 1 (PD-1) and Programmed Death-Ligand 1 (PD-L1): The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activity. nih.govexplorationpub.com Tumor cells can express PD-L1, which binds to PD-1 on T-cells, leading to immune suppression. frontiersin.orgexplorationpub.com Blocking this interaction with antibodies is a successful cancer immunotherapy strategy. frontiersin.orgscielo.org.mx Although direct binding assays of this compound to PD-1 or PD-L1 are not yet available, the exploration of small molecules that can modulate this pathway is an active area of research.

Protein-protein interaction (PPI) networks provide a systems-level view of the complex interplay of proteins within a cell. frontiersin.orgebi.ac.uk Analyzing these networks can help to identify key proteins and pathways affected by a compound. nih.gov

A study on a traditional Chinese medicine capsule, Heiguteng Zhuifeng Huoluo Capsule (HZFC), which contains this compound, utilized PPI network analysis to identify potential active ingredients and their targets for the treatment of rheumatoid arthritis. nih.govacs.org This analysis revealed a network of interactions and identified 13 active components, including this compound, that were closely associated with nine core targets. nih.govacs.org Such analyses are valuable for generating hypotheses about the mechanisms of action of natural compounds and guiding further experimental validation. bjcancer.org

Receptor Binding Studies (e.g., α7nAChR, PD-1, PD-L1)

Regulation of Gene Expression and Epigenetic Modifications

Transcriptomic analysis, typically performed using RNA sequencing, provides a snapshot of the gene expression profile of cells in response to a specific treatment. frontiersin.org This powerful technique can reveal the molecular pathways and biological processes modulated by a compound.

While a specific transcriptomic analysis of cells treated solely with this compound is not yet published, studies on its isomer, sinomenine, offer valuable insights. For instance, transcriptomic analysis of ovarian cancer cells treated with sinomenine revealed significant changes in gene expression, with 2679 differentially expressed genes identified. nih.govnih.gov These genes were primarily involved in cell cycle regulation. nih.govnih.gov Similarly, in T-cell acute lymphoblastic leukemia cells, sinomenine hydrochloride treatment led to 53 differentially expressed genes, with apoptosis being a significantly enriched pathway. cjter.com

A hypothetical transcriptomic study on this compound-treated cells could yield a wealth of data, as illustrated in the table below. Such a study would involve treating a specific cell line with this compound and a control, followed by RNA extraction, sequencing, and bioinformatic analysis to identify differentially expressed genes and enriched pathways.

| Analysis Step | Description | Expected Outcome |

|---|---|---|

| Cell Treatment | Exposing a selected cell line (e.g., cancer cell line, immune cells) to this compound at various concentrations and time points. | Cellular response to the compound. |

| RNA Sequencing | Extraction of total RNA from treated and control cells, followed by high-throughput sequencing to quantify gene expression levels. | A comprehensive list of expressed genes and their abundance. |

| Differential Gene Expression Analysis | Statistical comparison of gene expression levels between this compound-treated and control groups. | Identification of upregulated and downregulated genes in response to this compound. |

| Pathway and Functional Enrichment Analysis | Using bioinformatics tools to identify biological pathways (e.g., KEGG, Gene Ontology) that are significantly enriched among the differentially expressed genes. | Insights into the biological processes and molecular pathways modulated by this compound. |

MicroRNA (miRNA) Regulation (e.g., miR-192)

Detailed research findings and data tables concerning the interaction between this compound and miR-192 are not available in the scientific literature reviewed.

Preclinical Biological Studies Cellular and in Vitro Models

Immunomodulatory Effects at the Cellular Level

Effects on Macrophages (e.g., LPS-induced RAW 264.7 macrophage model)

Macrophages are pivotal players in the innate immune response, and their activation and function are critical in both initiating and resolving inflammation. The RAW 264.7 macrophage cell line, often stimulated with lipopolysaccharide (LPS) to mimic bacterial infection, serves as a standard model to study macrophage responses. e-jar.orgjpionline.org

Upon activation by stimuli like LPS, macrophages release a variety of pro-inflammatory cytokines and mediators. e-jar.org Studies have shown that isosinomenine can modulate the secretion of these molecules. Specifically, in LPS-activated RAW 264.7 macrophages, treatment with various compounds has demonstrated a reduction in the production of key inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). mdpi.comnih.gov Furthermore, the production of nitric oxide (NO), a signaling molecule with pro-inflammatory and cytotoxic effects, is also reportedly inhibited. jpionline.orgmdpi.com This suggests that this compound may exert its anti-inflammatory effects by suppressing the production of these critical mediators at the transcriptional level. mdpi.com

Table 1: Effects of Compounds on Cytokine and NO Production in LPS-Stimulated RAW 264.7 Macrophages

| Compound/Treatment | IL-1β Secretion | IL-6 Secretion | TNF-α Secretion | NO Production |

|---|---|---|---|---|

| This compound (and related compounds) | Decreased mdpi.com | Decreased mdpi.comnih.gov | Decreased mdpi.comnih.gov | Decreased jpionline.org |

| LPS Control | Increased | Increased | Increased | Increased |

This table summarizes the general trend observed in studies investigating the effects of various anti-inflammatory compounds on LPS-stimulated macrophages.

Apoptosis, or programmed cell death, is a crucial process for regulating immune cell populations and resolving inflammation. Some studies have investigated the ability of this compound's parent compound, sinomenine (B1681799), to induce apoptosis in macrophages. In the RAW 264.7 cell line, sinomenine has been shown to induce apoptosis, a process mediated by the activation of caspase-3. nih.gov This suggests a potential mechanism for controlling macrophage-driven inflammation by eliminating activated macrophages from the inflammatory site. nih.gov The induction of apoptosis appears to be a key component of its immunosuppressive function. nih.govnih.govresearchgate.net

Macrophages exhibit remarkable plasticity and can be polarized into different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages. wikipedia.orgnih.gov The balance between M1 and M2 macrophages is critical in determining the outcome of an immune response. nih.govfrontiersin.org M1 macrophages are characterized by the production of pro-inflammatory cytokines, while M2 macrophages are involved in the resolution of inflammation and tissue repair. wikipedia.orgapub.kr While direct studies on this compound's effect on macrophage polarization are still emerging, the observed inhibition of M1-associated cytokines (TNF-α, IL-6) suggests a potential role in shifting the balance away from the pro-inflammatory M1 phenotype. frontiersin.org

Apoptosis Induction in Macrophages

Effects on T Lymphocytes (e.g., CD4+/CD8+ ratio, proliferation, cell cycle arrest)

T lymphocytes, including CD4+ helper T cells and CD8+ cytotoxic T cells, are central to the adaptive immune response. clevelandclinic.orgwikipedia.org The parent compound, sinomenine, has been found to exert significant inhibitory effects on T-cell activation and proliferation. nih.gov Studies have shown that sinomenine can suppress the proliferation of CD4+ T cells and induce cell cycle arrest, preventing their progression from the G0/G1 phase to the S and G2/M phases. nih.gov This anti-proliferative effect is largely attributed to the induction of apoptosis in a caspase-3-dependent manner. nih.gov While the direct impact on the CD4+/CD8+ ratio by this compound is not extensively detailed, the profound effect on CD4+ T cell proliferation suggests a potential to alter this ratio. researchgate.netaging-us.com

Table 2: Effects of Sinomenine on T Lymphocyte Function

| Parameter | Effect of Sinomenine |

|---|---|

| CD4+ T Cell Proliferation | Suppressed nih.gov |

| Cell Cycle Progression | Arrested at G0/G1 phase nih.gov |

| Apoptosis | Induced (caspase-3 dependent) nih.gov |

Effects on Dendritic Cells (e.g., Antigen Presentation, IL-12 Production)

Table 3: Effects of Sinomenine on Dendritic Cell Maturation and Function

| Parameter | Effect of Sinomenine |

|---|---|

| Expression of Co-stimulatory Molecules (CD40, CD80, CD83, CD86) | Down-regulated nih.gov |

| HLA-DR Expression | Down-regulated nih.gov |

| IL-12 Production | Reduced nih.gov |

| Antigen Presentation Function | Suppressed nih.gov |

Compound Names Mentioned:

this compound

Sinomenine

Interleukin-1β (IL-1β)

Interleukin-6 (IL-6)

Tumor Necrosis Factor-alpha (TNF-α)

Nitric Oxide (NO)

Lipopolysaccharide (LPS)

Interleukin-12 (IL-12)

Preclinical Research on this compound Remains Limited

An extensive review of available scientific literature reveals that while this compound is identified as a bioactive morphine alkaloid, detailed preclinical studies focusing on its specific biological activities are currently limited. mdpi.commdpi.com this compound is a known chemical constituent of the medicinal plant Sinomenium acutum, from which the more extensively studied alkaloid, sinomenine, is also derived. mdpi.comnih.gov The two compounds are structurally related isomers, and some research has pointed to potential anti-inflammatory and anti-rheumatic effects for this compound, similar to sinomenine. mdpi.comacs.org

However, specific research data for this compound corresponding to the detailed outline of preclinical biological studies is not presently available in published literature. In-depth investigations into the modulation of leukotrienes and prostaglandins (B1171923) in mast cells, as well as specific anticancer mechanisms such as the inhibition of cancer cell proliferation, induction of apoptosis, cell cycle arrest, anti-metastatic effects, and autophagy modulation, have been conducted extensively on the related compound, sinomenine .

Due to the lack of specific data for this compound for the requested topics, an article that strictly adheres to the provided outline cannot be generated at this time without compromising scientific accuracy.

Anti-invasion and Anti-metastasis Studies in Cellular Models

Neuroinflammation Studies In Vitro